Ethyl 3-(methylthio)propionate

Description

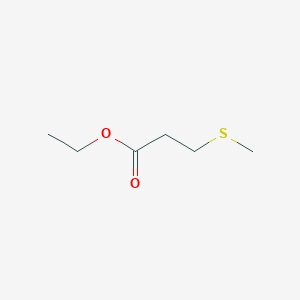

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNWHRKJEKWJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065414 | |

| Record name | Ethyl 3-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with onion-like, fruity, sweet odour | |

| Record name | Ethyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 3-(methylthio)propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mL in 1 mL 95% alcohol (in ethanol) | |

| Record name | Ethyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.030-1.035 | |

| Record name | Ethyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13327-56-5 | |

| Record name | Ethyl 3-methylthiopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13327-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methylthiopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013327565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13327-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-(methylthio)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(methylthio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-METHYLTHIOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVT374NII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-(methylthio)propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 3-(methylthio)propionate: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(methylthio)propionate, a sulfur-containing ester, is a volatile compound recognized for its characteristic fruity and sulfurous aroma, reminiscent of pineapple.[1][2] While extensively utilized in the flavor and fragrance industry, a thorough understanding of its physical properties is paramount for its application in scientific research and developmental studies. This technical guide provides a detailed summary of the known physical characteristics of this compound, supported by available data and generalized experimental methodologies.

Core Physical and Chemical Properties

This compound (CAS No: 13327-56-5) is a colorless to pale yellow liquid.[1][3] Its chemical structure consists of an ethyl ester of 3-(methylthio)propionic acid.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂S | [3][4][5][6] |

| Molecular Weight | 148.23 g/mol | [3][4][6][7] |

| Appearance | Colorless to pale yellow clear liquid | [1][3][5] |

| Odor | Fruity, pineapple, sulfurous, with metallic and ripe notes | [1][2][3][8] |

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of this compound, crucial for handling, storage, and experimental design.

Table 2: Thermodynamic and Physical State Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 192 - 197 °C | @ 760.00 mm Hg | [1][2][3][4][7][8][9] |

| 100 °C | @ 30.00 mm Hg | [1] | |

| Density | 1.030 - 1.035 g/mL | @ 25.00 °C | [1][3] |

| 1.032 g/mL | @ 25 °C (lit.) | [2][8] | |

| 1.04 g/cm³ | @ 20/20 °C | [9] | |

| Refractive Index | 1.457 - 1.463 | @ 20.00 °C | [1][3] |

| 1.46 | n20/D (lit.) | [8][9] | |

| Vapor Pressure | 0.324 mmHg | @ 25.00 °C (est.) | [1] |

| 0.2737 - 0.4058 hPa | @ 20 - 25 °C (est.) | [4] | |

| Flash Point | 78.89 °C (174.00 °F) | TCC (Tagliabue Closed Cup) | [1] |

| 81 °C (177.8 °F) | Closed cup | [9] | |

| logP (o/w) | 1.352 (est.) | [1] |

Table 3: Solubility Data

| Solvent | Solubility | Conditions | Source(s) |

| Water | 4534 mg/L (est.) | @ 25 °C | [1] |

| Alcohol (Ethanol) | Soluble; 1 mL in 1 mL of 95% alcohol | [1][3][4] |

Experimental Protocols: A Generalized Approach

Determination of Boiling Point

The boiling point is typically determined using distillation methods at atmospheric or reduced pressures. A common laboratory setup involves heating the liquid in a distillation flask connected to a condenser and a collection flask. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. For vacuum distillation, a vacuum pump is connected to the apparatus to lower the pressure.

Measurement of Density

Density is determined by measuring the mass of a known volume of the substance. A pycnometer or a digital density meter is commonly used for accurate measurements. The instrument is first calibrated with a substance of known density, such as deionized water. The sample is then introduced, and its mass is measured. The density is calculated by dividing the mass by the volume.

Refractive Index Measurement

The refractive index, a measure of how light propagates through a substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. Modern Abbe refractometers provide a direct reading of the refractive index at a specific temperature, typically 20°C.

Flash Point Determination

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Tagliabue Closed Cup (TCC) method is a standard procedure. The sample is heated in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which a flash is observed.

Logical and Workflow Diagrams

To visualize the relationships and processes involved in characterizing this compound, the following diagrams are provided.

References

- 1. ethyl methyl mercaptopropionate, 13327-56-5 [thegoodscentscompany.com]

- 2. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]

- 3. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. This compound [stenutz.eu]

- 8. 3-(甲硫基)丙酸乙酯 ≥99%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 13327-56-5 | TCI AMERICA [tcichemicals.com]

Chemical structure and IUPAC name of Ethyl 3-(methylthio)propionate.

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl 3-(methylthio)propionate (B1239661) is an organic compound classified as a carboxylic acid ester and a methyl sulfide.[1] It is recognized for its characteristic fruity and sulfurous aroma, reminiscent of pineapple, and is found naturally in fruits such as melons and pineapples.[2][3] In addition to its role as a natural flavor component, it is synthesized for use as a flavoring agent in the food industry and as a fragrance ingredient.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-methylsulfanylpropanoate .[1][4] Its chemical structure consists of a propionate (B1217596) ethyl ester with a methylthio group attached to the third carbon.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application, and analysis in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂S | [4] |

| Molecular Weight | 148.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, pineapple-like, sulfurous | [3][5] |

| Boiling Point | 196-197 °C at 760 mmHg | [1] |

| Density | 1.032 g/mL at 25 °C | [3][5] |

| Refractive Index | 1.457-1.463 at 20 °C | [1] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [5] |

| Solubility | Soluble in 95% ethanol (B145695) | [1] |

| CAS Number | 13327-56-5 | [4] |

| SMILES | CCOC(=O)CCSC | [1][5] |

| InChIKey | YSNWHRKJEKWJNY-UHFFFAOYSA-N | [1][5] |

Experimental Protocols

This compound can be synthesized through several methods. The most common laboratory-scale preparation is the Fischer-Speier esterification of 3-(methylthio)propionic acid with ethanol using an acid catalyst.[1] An alternative industrial method involves the reaction of ethyl acrylate (B77674) with methyl mercaptan.[2]

Synthesis via Fischer-Speier Esterification

This protocol details the synthesis of this compound from 3-(methylthio)propionic acid and ethanol.

Materials:

-

3-(methylthio)propionic acid

-

Absolute ethanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 3-(methylthio)propionic acid and a molar excess of absolute ethanol (typically 3-5 equivalents). The ethanol often serves as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

Synthesis of Ethyl 3-(methylthio)propionate via Michael Addition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 3-(methylthio)propionate (B1239661), a valuable intermediate in the flavor, fragrance, and pharmaceutical industries, through the Michael addition reaction. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and key data presented in a clear and accessible format.

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The synthesis of ethyl 3-(methylthio)propionate involves the addition of a methanethiol (B179389) equivalent (the Michael donor) to ethyl acrylate (B77674) (the Michael acceptor). This reaction is typically facilitated by a base or a nucleophilic catalyst.

The reaction proceeds via the formation of a thiolate anion from methanethiol in the presence of a base. This highly nucleophilic thiolate then attacks the β-carbon of the electron-deficient ethyl acrylate. Subsequent protonation of the resulting enolate intermediate yields the final product, this compound. The efficiency of this reaction is influenced by factors such as the choice of catalyst, solvent, temperature, and stoichiometry of the reactants.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13327-56-5 | [1][2] |

| Molecular Formula | C6H12O2S | [1][2] |

| Molecular Weight | 148.22 g/mol | [1][2] |

| Boiling Point | 197 °C (at 760 mmHg) | [1][2][3] |

| Density | 1.032 g/mL at 25 °C | [2][3] |

| Refractive Index (nD20) | 1.460 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available, specific shifts depend on solvent. |

| ¹³C NMR | Data available, specific shifts depend on solvent. |

| Mass Spectrometry (MS) | Mass spectrum available for identification. |

| Infrared (IR) Spectroscopy | IR spectrum available for functional group analysis. |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via a base-catalyzed Michael addition follows a well-established mechanism. The general workflow for this synthesis involves reaction setup, execution, workup, and purification.

Caption: Base-catalyzed Michael addition of methanethiol to ethyl acrylate.

Caption: General experimental workflow for the synthesis.

Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound. This protocol is based on established principles of the Michael addition of thiols to acrylates.

Materials:

-

Ethyl acrylate

-

Sodium thiomethoxide (or a suitable source of methanethiol)

-

Triethylamine (B128534) (catalyst)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of ethyl acrylate (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Thiol: In a separate flask, dissolve sodium thiomethoxide (1.1 equivalents) in the anhydrous solvent. Alternatively, if using methanethiol gas, it can be bubbled through the reaction mixture.

-

Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the ethyl acrylate solution.

-

Reaction: Slowly add the sodium thiomethoxide solution to the ethyl acrylate solution at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[4][5]

Table 3: Representative Reaction Parameters

| Parameter | Condition |

| Stoichiometry (Ethyl Acrylate:Thiol) | 1 : 1.1 |

| Catalyst | Triethylamine (0.1 eq.) |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 12 hours |

| Purification | Vacuum Distillation |

Note: The optimal reaction conditions, including the choice of base and solvent, may vary and should be determined experimentally for the best yield and purity.

Safety Considerations

-

Methanethiol is a toxic and flammable gas with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Ethyl acrylate is a flammable liquid and a potential skin and eye irritant. Handle with care and appropriate PPE.

-

Triethylamine is a corrosive and flammable liquid. Use in a fume hood and wear appropriate gloves and eye protection.

-

The reaction can be exothermic. Proper temperature control is essential, especially during the initial addition of the thiolate.

Conclusion

The Michael addition provides an efficient and versatile route for the synthesis of this compound. By carefully controlling the reaction parameters, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers and professionals to successfully perform this synthesis and to understand the key principles involved. Further optimization of the presented protocol may be necessary to adapt it to specific laboratory conditions and desired scales of production.

References

The Occurrence of Ethyl 3-(methylthio)propionate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylthio)propionate (B1239661) is a volatile sulfur-containing ester recognized for its significant contribution to the characteristic aroma of many fruits. Its sensory profile is often described as fruity, with pineapple and savory undertones. The presence and concentration of this compound can greatly influence the overall flavor and consumer acceptance of fruit and fruit-derived products. Understanding its natural occurrence, biosynthetic pathways, and the analytical methods for its quantification is crucial for quality control in the food and beverage industry, as well as for researchers in flavor chemistry and related fields. This technical guide provides a comprehensive overview of the natural occurrence of Ethyl 3-(methylthio)propionate in various fruits, details the analytical methodologies for its identification and quantification, and illustrates the key biosynthetic pathways.

Quantitative Data on this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars and stages of ripeness. The following table summarizes the available quantitative data for this compound in several fruits. It is important to note that for some fruits, only data for the closely related methyl ester, mthis compound, is available, which is included for comparative purposes. Data for durian and passion fruit regarding this specific ester is currently limited in published literature.

| Fruit | Cultivar/Variety | Matrix | Concentration (µg/kg) | Analytical Method | Reference(s) |

| Pineapple | Smooth Cayenne | Pulp | 91.21 | HS-SPME-GC-MS | [1] |

| Smooth Cayenne | Core | 42.67 | HS-SPME-GC-MS | [1] | |

| Melon | Not Specified | Not Specified | 0 - 112,050 | HS-SPME-GC-MS | |

| Kiwifruit | Various Chinese Cultivars | Pulp | Not Detected - 25.71 (as Mthis compound) | HS-SPME-GC-MS | [2] |

| Passion Fruit | Yellow (Passiflora edulis f. flavicarpa) | Juice | Present, not quantified | SDE-GC-FPD | [2][3] |

| Durian | Monthong | Pulp | Present, not quantified | GC-O, AEDA | [4][5] |

Experimental Protocols

The analysis of volatile compounds like this compound in complex fruit matrices typically involves extraction and concentration followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique.

General Protocol for HS-SPME-GC-MS Analysis of Fruit Volatiles

1. Sample Preparation:

-

Homogenize a known weight of fresh fruit pulp (typically 2-5 g) in a sealed headspace vial.

-

To enhance the release of volatile compounds, a salt solution (e.g., 1-2 g of NaCl) is often added to the homogenate to increase the ionic strength of the matrix.

-

An internal standard (e.g., 2-octanone) of a known concentration is added for quantification purposes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed vial is incubated at a controlled temperature (typically 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is then desorbed in the hot injection port of the gas chromatograph (typically at 240-260°C).

-

The separated compounds are then introduced into the mass spectrometer.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of the target analyte is determined by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Experimental Workflow for Volatile Analysis

Caption: A generalized workflow for the analysis of volatile compounds in fruits using HS-SPME-GC-MS.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in fruits is primarily derived from the amino acid L-methionine. The pathway involves a series of enzymatic reactions.

Caption: The biosynthetic pathway of this compound from L-methionine in fruits.

References

- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of new sulfur-containing volatiles in yellow passion fruits (Passiflora edulis f. flavicarpa) [agris.fao.org]

- 4. Insights into the Key Compounds of Durian (Durio zibethinus L. 'Monthong') Pulp Odor by Odorant Quantitation and Aroma Simulation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic data of Ethyl 3-(methylthio)propionate (NMR, IR, Mass Spec).

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-(methylthio)propionate (B1239661)

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(methylthio)propionate (CAS No. 13327-56-5), tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

| 2.10 | Singlet | 3H | -SCH₃ |

| 2.60 | Triplet | 2H | -CH₂CO- |

| 2.75 | Triplet | 2H | -SCH₂- |

| 4.14 | Quartet | 2H | -OCH₂CH₃ |

Solvent: CDCl₃. Instrument: Varian CFT-20.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | -OCH₂CH₃ |

| 15.5 | -SCH₃ |

| 29.3 | -SCH₂- |

| 34.5 | -CH₂CO- |

| 60.5 | -OCH₂- |

| 171.8 | C=O |

Source: Sigma-Aldrich Co. LLC.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1440 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Technique: Capillary Cell: Neat.[1]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 148 | Moderate | [M]⁺ (Molecular Ion) |

| 103 | Moderate | [M - OCH₂CH₃]⁺ |

| 75 | Strong | [CH₃SCH₂CH₂]⁺ |

| 61 | High | [CH₃S=CH₂]⁺ |

| 74 | High | [M - CH₃SCH₂]⁺ |

Technique: Electron Ionization (EI).[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a clean, dry NMR tube. The solution must be homogeneous and free of any particulate matter.

Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing carbon-proton couplings. Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are optimized to ensure good signal-to-noise and resolution.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat (undiluted) liquid is analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin liquid film.

Data Acquisition: The salt plates are mounted in a sample holder and placed in the IR spectrometer. A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted by the instrument's software to produce the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecules to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum which plots relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Solubility Profile of Ethyl 3-(methylthio)propionate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylthio)propionate is a volatile sulfur-containing ester recognized for its characteristic fruity and sulfurous aroma, contributing to the scent profile of various fruits and beverages. Beyond its role as a flavor and fragrance agent, understanding its solubility in a range of organic solvents is critical for its application in chemical synthesis, purification processes, and formulation development in various industries, including pharmaceuticals and agrochemicals. This technical guide provides a summary of the available solubility data for this compound and outlines a comprehensive experimental protocol for its determination.

Data Presentation: Solubility of this compound

The currently available quantitative and qualitative solubility data for this compound is summarized in the table below. It is important to note that publicly accessible, detailed quantitative solubility data in a wide array of organic solvents is limited. The information provided is based on established chemical databases and estimations.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Data Type | Reference |

| 95% Ethanol | C₂H₅OH | Polar Protic | Not Specified | 1 mL in 1 mL | Qualitative | [1] |

| Water | H₂O | Polar Protic | 25 | ~4534 mg/L | Estimated | [2] |

Note: The solubility in 95% ethanol suggests high miscibility with alcohols. Further experimental investigation is required to determine the precise solubility in other organic solvents under various temperature conditions.

Experimental Protocols for Solubility Determination

The following section details a generalized yet comprehensive methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted "shake-flask" method coupled with gravimetric or chromatographic analysis.

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, acetone, dichloromethane, toluene, hexane), analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a gravimetric analysis setup (evaporating dish, oven).

Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The excess solute should be clearly visible as a separate phase.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution phase remains constant over time.

-

-

Sample Withdrawal and Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any undissolved material, the pipette tip should be kept well below the liquid surface and away from the settled excess solute.

-

Immediately filter the withdrawn sample through a chemically resistant syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any fine, suspended particles.

-

-

Concentration Analysis:

-

Gravimetric Method:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of inert gas or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the flask in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

The final weight of the flask minus its initial tare weight gives the mass of the dissolved this compound.

-

-

HPLC Method:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

-

Calculation of Solubility:

-

From Gravimetric Data:

-

Solubility ( g/100 mL) = (Mass of residue / Volume of filtered solution) x 100

-

-

From HPLC Data:

-

Solubility ( g/100 mL) = (Concentration from HPLC x Dilution factor x Volume of flask) / 1000

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

The solubility of this compound is a key physicochemical property influencing its application across various scientific and industrial domains. While existing data provides a preliminary understanding, particularly its high solubility in ethanol, this guide highlights the need for more extensive quantitative measurements in a broader range of organic solvents. The detailed experimental protocol provided herein offers a robust framework for researchers to generate reliable and reproducible solubility data, thereby facilitating the effective use of this compound in research and development.

References

CAS number and molecular formula for Ethyl 3-(methylthio)propionate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylthio)propionate (B1239661) is a sulfur-containing ester recognized for its characteristic fruity and sulfurous aroma, reminiscent of pineapple.[1] While it is predominantly utilized as a flavor and fragrance additive in the food and cosmetic industries, its chemical structure and functional groups may be of interest to researchers in various fields, including those in drug development exploring novel esters and thioethers. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and safety information.

Chemical and Physical Properties

Ethyl 3-(methylthio)propionate is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13327-56-5 | [2] |

| Molecular Formula | C6H12O2S | [2] |

| Molecular Weight | 148.23 g/mol | [3] |

| Boiling Point | 197 °C (lit.) | [1][4] |

| Density | 1.032 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index | n20/D 1.46 (lit.) | [1][4] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [4][5] |

| Solubility | Soluble in alcohol. | |

| Odor | Fruity, pineapple, sulfurous | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Michael addition reaction. This involves the reaction of methyl mercaptan with ethyl acrylate (B77674). Careful control of reaction parameters such as temperature and the use of a suitable catalyst is crucial to maximize the yield and purity of the final product.

Experimental Protocol: Synthesis

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a means for controlled addition of reactants is charged with ethyl acrylate and a suitable solvent.

-

Catalyst: A basic catalyst is typically used to facilitate the Michael addition.

-

Reactant Addition: Methyl mercaptan is added to the reaction mixture in a controlled manner, often at a reduced temperature to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) to determine the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is neutralized, and the catalyst is removed. The crude product is then washed with water and brine to remove any water-soluble impurities.

-

Purification: The final product is purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Below is a diagram illustrating the synthesis and purification workflow.

Analytical Methods

The purity and identity of this compound are typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the GC-MS analysis, adapted from methods for similar compounds[6]:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, to an appropriate concentration.

-

GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD or an equivalent system can be used.[6]

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[6]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.[6]

-

-

Injector Temperature: 250°C.[6]

-

Injection Mode: Splitless.[6]

-

-

MS Conditions:

The resulting mass spectrum can be compared with reference spectra for confirmation of identity.

Signaling Pathways and Biological Activity

Currently, there is a lack of published research on the specific signaling pathways modulated by this compound or its significant biological activities beyond its role as a flavor compound. Its presence has been noted in fruits like melons and pineapples.[1] For professionals in drug development, this compound could be considered as a lead for modification or as a fragment in fragment-based drug discovery, particularly where a thioether or ester moiety is desired. However, any potential therapeutic application would require extensive investigation into its pharmacology, metabolism, and toxicology.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food. However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting. It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from sources of ignition.[5] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance industry. For the research and drug development community, it represents a simple yet interesting molecule containing both an ester and a thioether functional group. While its biological activity is not well-explored, the synthetic and analytical methodologies are straightforward, providing a solid foundation for any future investigations into its potential applications beyond its current uses.

References

- 1. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]

- 5. This compound = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

Synonyms for Ethyl 3-(methylthio)propionate in chemical literature.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(methylthio)propionate (B1239661), a sulfur-containing ester with applications in the flavor and fragrance industry and potential relevance in metabolic studies. This document details its chemical synonyms, physicochemical properties, experimental protocols for its synthesis and analysis, and its relationship to methionine metabolism.

Chemical Synonyms and Identifiers

Ethyl 3-(methylthio)propionate is known by a variety of names in chemical literature and databases. Accurate identification is crucial for cross-referencing in research.[1] A comprehensive list of its synonyms is provided below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | ethyl 3-(methylsulfanyl)propanoate[1] |

| CAS Registry Number | 13327-56-5[1] |

| EINECS Number | 236-370-7[1] |

| FEMA Number | 3343[1] |

| ChEBI ID | CHEBI:87503[1] |

| PubChem CID | 61592[1] |

| HMDB ID | HMDB0040413[1] |

| InChI | InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3[1] |

| InChIKey | YSNWHRKJEKWJNY-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)CCSC[1] |

| Common Synonyms | Ethyl 3-(methylthio)propanoate, Ethyl 3-methylthiopropionate, Propanoic acid, 3-(methylthio)-, ethyl ester, 3-(Methylthio)propionic acid ethyl ester, Ethyl 3-(methylmercapto)propionate, Ethyl methyl mercaptopropionate[1][2] |

Quantitative Data

A summary of the key physicochemical and toxicological properties of this compound is presented below for easy reference.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O₂S |

| Molecular Weight | 148.23 g/mol [1] |

| Appearance | Colorless to pale yellow liquid with an onion-like, fruity, sweet odor[1] |

| Boiling Point | 196-197 °C at 760 mmHg[1] |

| Density | 1.030-1.035 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.457-1.463[1] |

| Flash Point | 81 °C (closed cup) |

| Solubility | Soluble in 95% ethanol (B145695) (1 mL in 1 mL)[1] |

| Vapor Pressure | 0.324 mmHg at 25°C |

Table 3: Spectral Data References for this compound

| Spectral Data Type | Reference |

| ¹H NMR | SpectraBase[1] |

| ¹³C NMR | Sigma-Aldrich, SpectraBase[1] |

| GC-MS | NIST Mass Spectrometry Data Center[1] |

| FTIR | Aldrich Chemical Company, Inc., SpectraBase[1] |

Table 4: Toxicological Data for this compound

| Test | Result |

| Oral LD₅₀ (rat) | > 5000 mg/kg |

Experimental Protocols

This section outlines methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Michael Addition

This compound is commonly synthesized via a base-catalyzed Michael addition of methyl mercaptan to ethyl acrylate (B77674).[3]

Objective: To synthesize this compound.

Materials:

-

Ethyl acrylate

-

Methyl mercaptan

-

Pyridine (catalyst)

-

Ice-salt bath

-

Four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube

Procedure:

-

Assemble the reaction apparatus, ensuring the reflux condenser is cooled to -10 °C with a circulating coolant.

-

Charge the flask with ethyl acrylate and a catalytic amount of pyridine.

-

Cool the reaction mixture to -5 °C using an ice-salt bath.

-

While vigorously stirring, slowly bubble methyl mercaptan gas through the reaction mixture via the gas inlet tube, ensuring the tip is below the liquid surface.

-

Maintain the reaction temperature below 6 °C throughout the addition of methyl mercaptan.

-

After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.

-

Remove the ice-salt bath and allow the reaction mixture to slowly warm to 30 °C, then continue stirring for another 30 minutes.

-

The crude product can then be purified by vacuum distillation.

Purification by Vacuum Distillation

Objective: To purify the synthesized this compound.

Apparatus:

-

Standard vacuum distillation setup with a fractionating column.

-

Heating mantle

-

Vacuum pump

Procedure:

-

Assemble the vacuum distillation apparatus.

-

Transfer the crude reaction mixture to the distillation flask.

-

Slowly apply vacuum and begin heating the flask.

-

Collect the fraction boiling at 74-75 °C at approximately 13 mmHg. This fraction corresponds to the pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of the synthesized product.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., non-polar).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), ramp up to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

Signaling Pathways and Logical Relationships

While this compound is not directly a central metabolite in major signaling pathways, its hydrolysis product, 3-(methylthio)propionic acid (MTPA) , is a key intermediate in the transamination pathway of methionine metabolism.[4][5][6][7][8] This pathway becomes particularly significant under conditions of high methionine intake.[4] In vivo studies have shown that fatty acid ethyl esters can be rapidly hydrolyzed in the gastrointestinal tract and blood.[9]

Synthesis of this compound

The synthesis of this compound is a straightforward application of the Michael addition reaction.

Caption: Synthesis of this compound via Michael Addition.

Methionine Metabolism via the Transamination Pathway

The following diagram illustrates the metabolic pathway from methionine to 3-(methylthio)propionic acid, the hydrolysis product of this compound.

Caption: The Transamination Pathway of Methionine Metabolism.

Experimental Workflow for GC-MS Analysis

This diagram outlines a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Caption: Workflow for GC-MS Analysis of this compound.

References

- 1. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Acidic Hydrolysis of Ethyl 3-(methylthio)propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of ethyl 3-(methylthio)propionate (B1239661), a reaction of significant interest in organic synthesis and drug development. This document details the reaction mechanism, experimental protocols, and analytical methods for monitoring the process, supported by quantitative data where available for analogous compounds.

Introduction

Ethyl 3-(methylthio)propionate is a sulfur-containing ester that finds applications as a flavoring agent and as a precursor in the synthesis of various organic molecules.[1][2] Its hydrolysis under acidic conditions yields 3-(methylthio)propanoic acid and ethanol. 3-(Methylthio)propanoic acid is a naturally occurring compound found in various fruits, such as pineapple, and is an intermediate in methionine metabolism.[3][4] Understanding the kinetics and mechanism of the hydrolysis of its ethyl ester is crucial for controlling reaction outcomes and for the development of synthetic routes to the carboxylic acid and its derivatives.

Reaction Mechanism and Kinetics

The acidic hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism, which is common for ester hydrolysis. The reaction is typically catalyzed by strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

The generally accepted mechanism involves the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ethoxy group.

-

Elimination of Ethanol: The protonated ethoxy group is a good leaving group (ethanol), which is eliminated from the tetrahedral intermediate, reforming the carbonyl group.

-

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product, 3-(methylthio)propanoic acid, and regenerate the acid catalyst (in the form of a hydronium ion).

Quantitative Data

Due to the limited availability of specific quantitative data for the acidic hydrolysis of this compound, the following table presents data for the closely related acid-mediated hydrolysis of S-methyl thioacetate. This information can be used as a reference for estimating reaction conditions and rates.

| Parameter | Value | Compound | Reference |

| Acid-mediated hydrolysis rate constant (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | S-methyl thioacetate | [5][6] |

| Base-mediated hydrolysis rate constant (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | S-methyl thioacetate | [5][6] |

| pH-independent hydrolysis rate constant (kₙ) | 3.6 x 10⁻⁸ s⁻¹ | S-methyl thioacetate | [5][6] |

| Half-life of hydrolysis at pH 7 and 23°C | 155 days | S-methyl thioacetate | [5][6] |

Table 1: Kinetic Data for the Hydrolysis of S-methyl thioacetate.

Experimental Protocols

The following section outlines a detailed methodology for conducting the acidic hydrolysis of this compound and for monitoring the reaction progress.

General Hydrolysis Procedure

This protocol is a general guideline and can be optimized for specific research needs.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 1 M, 2 M, or concentrated) or Sulfuric acid

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

-

Add an excess of aqueous hydrochloric acid or sulfuric acid. The use of a large excess of water helps to drive the equilibrium towards the products.

-

Heat the reaction mixture to reflux with stirring. The reaction temperature and time will depend on the concentration of the acid and the desired conversion.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable analytical method (see Section 5).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product, 3-(methylthio)propanoic acid, with an appropriate organic solvent.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by distillation or chromatography if necessary.

Analytical Monitoring of the Reaction

The hydrolysis reaction can be effectively monitored by quantifying the decrease in the concentration of the starting material, this compound, or the increase in the concentration of the product, 3-(methylthio)propanoic acid.

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A simple and reliable RP-HPLC method can be used for this purpose.[9]

Instrumentation and Conditions:

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3). For mass spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[9]

-

Elution: Isocratic

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV detector at a suitable wavelength (e.g., 210-225 nm)

-

Injection Volume: 20 µL

Sample Preparation:

-

Withdraw a small aliquot from the reaction mixture at specified time intervals.

-

Quench the reaction by diluting the aliquot with a cold mobile phase or a suitable buffer to prevent further hydrolysis.

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Data Analysis:

By creating a calibration curve with known concentrations of this compound and 3-(methylthio)propanoic acid, the concentration of each species in the reaction mixture can be determined over time. This data can then be used to calculate the reaction rate and other kinetic parameters.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed hydrolysis of this compound.

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the hydrolysis of this compound and subsequent analysis.

Caption: Experimental workflow for the hydrolysis and analysis.

Conclusion

The acidic hydrolysis of this compound is a fundamental organic reaction that provides a direct route to 3-(methylthio)propanoic acid. While specific kinetic data for this compound remains to be fully elucidated, the established mechanism for ester hydrolysis and data from analogous thioesters offer a solid foundation for designing and executing this transformation. The detailed experimental and analytical protocols provided in this guide will aid researchers and drug development professionals in successfully performing and monitoring this important reaction. Further studies are warranted to determine the precise rate constants and activation parameters for the hydrolysis of this compound under various acidic conditions.

References

- 1. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]

- 2. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 6. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 9. This compound | SIELC Technologies [sielc.com]

The Microbial Metabolism of Ethyl 3-(methylthio)propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylthio)propionate (B1239661) is an organosulfur compound that plays a role in the flavor and aroma of various natural products. Understanding its metabolic fate in microorganisms is crucial for applications ranging from food science and biotechnology to environmental remediation and drug development. This technical guide provides an in-depth overview of the postulated metabolic pathway of Ethyl 3-(methylthio)propionate in microorganisms, drawing upon current knowledge of related organosulfur compound metabolism. It details the key enzymatic steps, presents available quantitative data for homologous systems, and provides detailed experimental protocols for its study.

Proposed Metabolic Pathway

The microbial degradation of this compound is hypothesized to occur in a two-stage process. The initial step involves the hydrolysis of the ester linkage, followed by the degradation of the resulting 3-(methylthio)propionic acid. While a complete pathway for this specific molecule has not been fully elucidated in a single organism, a composite pathway can be proposed based on well-characterized enzymatic reactions in various microorganisms, particularly from the genera Rhodococcus and Pseudomonas, as well as marine bacteria involved in dimethylsulfoniopropionate (DMSP) metabolism.

Stage 1: Ester Hydrolysis

The metabolism is initiated by the hydrolytic cleavage of the ethyl ester bond by a carboxylesterase (EC 3.1.1.1). This reaction yields ethanol (B145695) and 3-(methylthio)propionic acid (3-MMPA).

Reaction: this compound + H₂O → 3-(methylthio)propionic acid + Ethanol

Esterases with activity towards short-chain fatty acid esters have been identified in various bacteria, including Rhodococcus and Pseudomonas species, making them likely candidates for catalyzing this initial step.

Stage 2: Degradation of 3-(methylthio)propionic acid (3-MMPA)

The subsequent degradation of 3-MMPA is proposed to follow a pathway analogous to the well-established DMSP demethylation pathway found in marine bacteria. This pathway involves the activation of the carboxylic acid to a coenzyme A (CoA) thioester, followed by dehydrogenation.

-

Activation to 3-MMPA-CoA: 3-MMPA is activated by a CoA ligase, likely an acyl-CoA synthetase (EC 6.2.1.-), to form 3-(methylthio)propionyl-CoA (3-MMPA-CoA). This step requires ATP. In the context of DMSP metabolism, this enzyme is known as DmdB.

Reaction: 3-(methylthio)propionic acid + CoA + ATP → 3-(methylthio)propionyl-CoA + AMP + PPi

-

Dehydrogenation to 3-(methylthio)acryloyl-CoA: 3-MMPA-CoA is then dehydrogenated by an acyl-CoA dehydrogenase (EC 1.3.8.-) to form 3-(methylthio)acryloyl-CoA. In the DMSP pathway, this enzyme is DmdC.

Reaction: 3-(methylthio)propionyl-CoA + FAD → 3-(methylthio)acryloyl-CoA + FADH₂

The subsequent steps would involve further metabolism of 3-(methylthio)acryloyl-CoA, likely leading to the release of methanethiol (B179389) and channeling of the carbon skeleton into central metabolic pathways.

Quantitative Data

Direct kinetic data for the enzymatic degradation of this compound is limited. However, data from studies on related enzymes and substrates provide valuable insights into the potential efficiency of these metabolic steps.

| Enzyme/Reaction | Organism (Enzyme) | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

| Esterase | Rhodococcus sp. LKE-021 | p-Nitrophenyl acetate | - | - | 11.0 | 70-80 | [1] |

| Esterase | Pseudomonas putida IFO12996 | methyl dl-β-acetylthioisobutyrate | - | - | 8.0-10.0 | 57-67 | [2] |

| Acyl-CoA Dehydrogenase (DmdC1) | Ruegeria pomeroyi | 3-methylmercaptopropionyl-CoA | 36 | 1.48 | - | - | [3] |

| Acyl-CoA Dehydrogenase (DmdC1) | Ruegeria pomeroyi | Butyryl-CoA | 19 | 0.40 | - | - | [3] |

| Acyl-CoA Dehydrogenase (DmdC1) | Ruegeria pomeroyi | Valeryl-CoA | 7 | 0.48 | - | - | [3] |

Experimental Protocols

Protocol 1: Microbial Growth on this compound

This protocol outlines the procedure for assessing the ability of a microorganism to utilize this compound as a sole carbon and/or sulfur source.

1. Media Preparation:

- Prepare a minimal salts medium (e.g., M9 medium) devoid of carbon and/or sulfur sources.

- Autoclave the medium and cool to room temperature.

- Prepare a filter-sterilized stock solution of this compound (e.g., 1 M in ethanol).

- Aseptically add this compound to the minimal medium to a final concentration of 1-5 mM.

- For control experiments, prepare media with a known carbon source (e.g., glucose) and/or sulfur source (e.g., sulfate), and a no-substrate control.

2. Inoculation and Incubation:

- Inoculate the media with a washed suspension of the microorganism of interest to a starting OD₆₀₀ of ~0.05.

- Incubate the cultures under appropriate conditions (e.g., 30°C, 200 rpm).

3. Growth Monitoring:

- Monitor microbial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

- Concurrently, monitor the degradation of this compound and the appearance of metabolites using GC-MS (see Protocol 3).

Protocol 2: Preparation of Cell-Free Extract for Enzyme Assays

This protocol describes the preparation of a cell-free extract to assay for enzymatic activities involved in the metabolic pathway.

1. Cell Culture and Harvest:

- Grow the microorganism in a suitable rich medium (e.g., LB broth for bacteria) or a minimal medium supplemented with an inducer (e.g., this compound) to mid-logarithmic phase.

- Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

- Wash the cell pellet twice with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).

2. Cell Lysis:

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM PMSF).

- Lyse the cells using a suitable method such as sonication on ice or a French press.

3. Clarification:

- Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris.

- Collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 3: GC-MS Analysis of this compound and Metabolites

This protocol provides a general method for the extraction and analysis of this compound and its degradation products from microbial cultures.[4]

1. Sample Preparation:

- Take aliquots of the culture at different time points.

- Centrifuge to remove cells.

- To 1 mL of the supernatant, add an internal standard and extract with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

- Vortex vigorously and centrifuge to separate the phases.

- Carefully transfer the organic phase to a new vial and dry it over anhydrous sodium sulfate.

2. GC-MS Conditions:

- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate.

- Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to separate compounds with different boiling points.

- Injector and Detector Temperatures: Typically set at 250°C.

- Ionization: Electron Impact (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

- Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards.

- Quantify the compounds by integrating the peak areas relative to the internal standard.

Visualizations

Caption: Proposed metabolic pathway of this compound.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Ethyl 3-(methylthio)propionate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Ethyl 3-(methylthio)propionate (B1239661). This molecule, containing both an ester and a thioether functional group, is of interest in various fields, including flavor and fragrance chemistry as well as medicinal chemistry, where the thioether linkage is a common structural motif.[1][2] The computational methodologies detailed herein offer a powerful in silico approach to understanding and predicting the behavior of this and related molecules, thereby accelerating research and development efforts.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model molecules and predict their properties. At the heart of these methods is the solution of the Schrödinger equation, which describes the behavior of electrons in a molecule. Due to the complexity of this equation for multi-electron systems, various approximations and computational methods have been developed.

Density Functional Theory (DFT) has emerged as a robust and widely used method for studying molecules of the size and complexity of Ethyl 3-(methylthio)propionate.[3][4] DFT focuses on the electron density as the fundamental variable, offering a favorable balance between computational cost and accuracy. The choice of the functional and basis set is crucial for obtaining reliable results. For molecules containing sulfur, augmented basis sets with polarization and diffuse functions are generally recommended to accurately describe the electronic structure.

Experimental Protocols: A Roadmap for In Silico Analysis

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound, based on established methodologies for similar organic molecules.

Computational Methodology

A typical computational study would involve the following steps:

-

Structure Input and Initial Optimization: The initial 3D structure of this compound can be built using molecular modeling software. An initial geometry optimization is performed using a lower level of theory, such as a molecular mechanics force field, to obtain a reasonable starting geometry.

-

Conformational Analysis: Molecules with several rotatable bonds, like this compound, can exist in multiple conformations. A thorough conformational search is essential to identify the lowest energy conformer. This can be achieved through systematic or stochastic search algorithms.

-

Geometry Optimization: The most stable conformers are then subjected to full geometry optimization at a higher level of theory, typically DFT. A common choice for such calculations is the B3LYP functional with a basis set like 6-311+G(d,p). The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

-

Vibrational Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

Electronic Property Calculations: Once the optimized geometry is obtained, a wide range of electronic properties can be calculated. These include:

-

Molecular Orbital Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

-

Mulliken and Natural Population Analysis (NPA): These methods are used to determine the partial atomic charges, providing information about the charge distribution and polar nature of the molecule.

-

Dipole Moment: The calculated dipole moment offers a measure of the overall polarity of the molecule.

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis, providing valuable thermodynamic data.

-

Software

A variety of software packages are available for performing quantum chemical calculations. Widely used programs include Gaussian, ORCA, and GAMESS. For visualization of molecular structures and orbitals, GaussView, Avogadro, and Chemcraft are popular choices.